

IUPAC name 6,7,4'-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7,4'-Trihydroxyflavanone

Cat. No.: B1264764

[Get Quote](#)

An In-depth Technical Guide on 6,7,4'-Trihydroxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7,4'-Trihydroxyisoflavone, also known by its common name Texasin, is a naturally occurring isoflavone and a metabolite of daidzein, a major phytoestrogen found in soy products.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of 6,7,4'-trihydroxyisoflavone. The document summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes important signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

6,7,4'-Trihydroxyisoflavone is a hydroxylated isoflavone with the IUPAC name 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.[2] It is structurally related to daidzein, with an additional hydroxyl group at the 6-position of the chromen-4-one core.[2] This structural modification significantly influences its biological activity.

Property	Value	Reference
IUPAC Name	6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one	[2]
Common Names	6,7,4'-Trihydroxyisoflavone, Texasin, Demethyltexasin	[2][3]
Molecular Formula	C ₁₅ H ₁₀ O ₅	[4]
Molecular Weight	270.24 g/mol	[2]
CAS Number	17817-31-1	[3]
Appearance	Solid	[2]
Melting Point	322 °C	[2]
Solubility	Soluble in DMSO and DMF. Slightly soluble in ethanol.[5]	

Biological Activities and Therapeutic Potential

6,7,4'-Trihydroxyisoflavone has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that 6,7,4'-trihydroxyisoflavone exhibits potent anti-proliferative effects against various cancer cell lines, including lung and colon cancer.[5] It has been observed to induce cell cycle arrest and apoptosis.[5]

Anti-Inflammatory and Antioxidant Effects

As a flavonoid, 6,7,4'-trihydroxyisoflavone possesses significant antioxidant and anti-inflammatory properties.[6][7] It can scavenge free radicals and modulate inflammatory pathways.[7]

Neuroprotective Effects

Research suggests that 6,7,4'-trihydroxyisoflavone can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to improve learning and memory in animal models by modulating the cholinergic system and specific signaling pathways in the hippocampus.[1]

Other Biological Activities

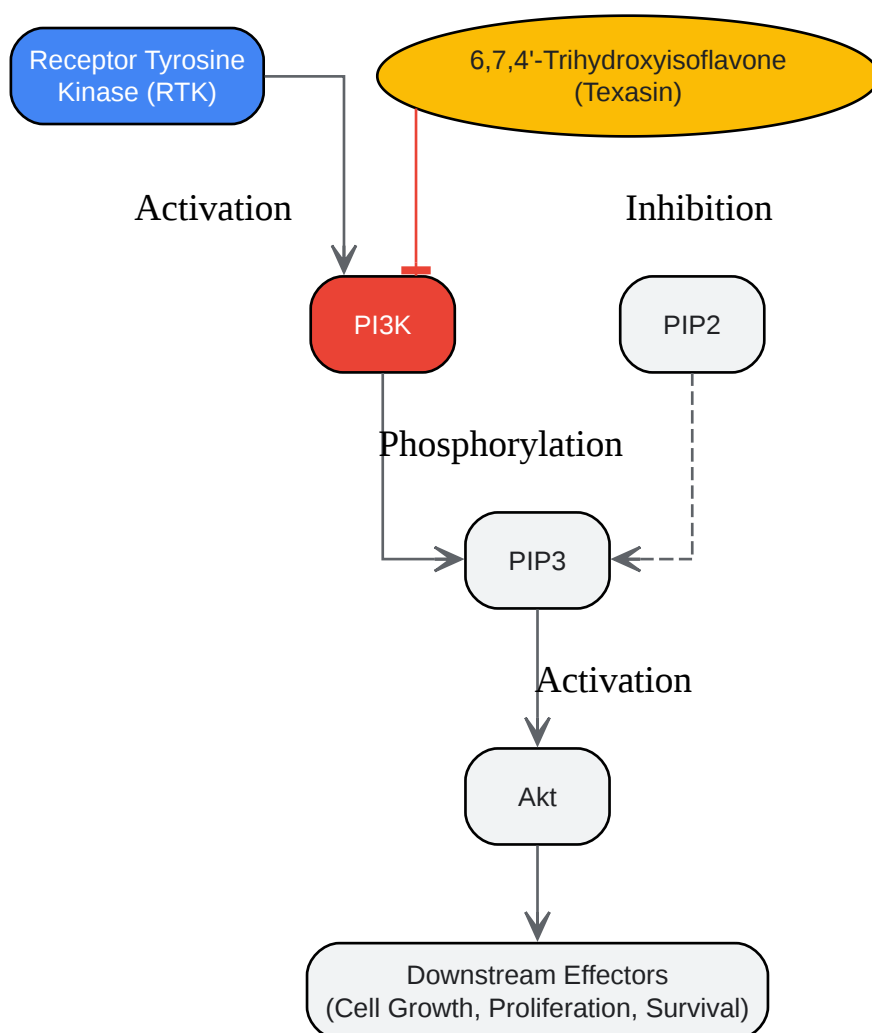
- Anti-adipogenic effects: It has been found to suppress the formation of fat cells.[8]
- Tyrosinase inhibition: It acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics.[9]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 6,7,4'-trihydroxyisoflavone are attributed to its ability to modulate multiple key signaling pathways.

PI3K/Akt Signaling Pathway

6,7,4'-Trihydroxyisoflavone has been identified as an ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K).[8] Inhibition of the PI3K/Akt pathway is a crucial mechanism underlying its anti-adipogenic and potential anticancer effects.

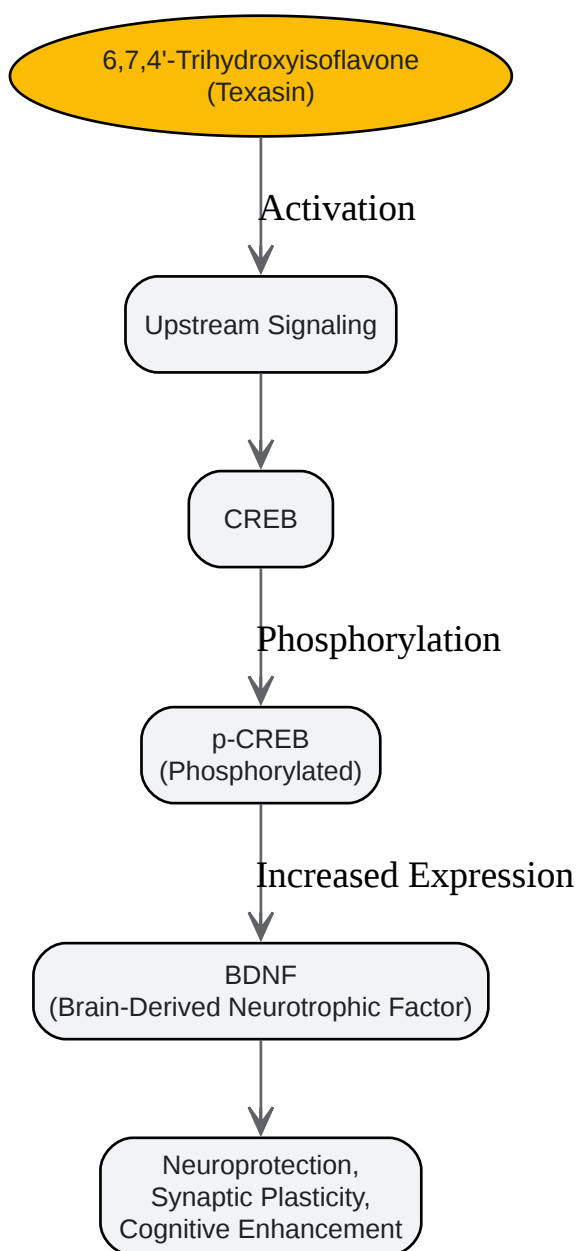


[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt signaling pathway by 6,7,4'-trihydroxyisoflavone.

p-CREB/BDNF Signaling Pathway

In the context of neuroprotection, 6,7,4'-trihydroxyisoflavone has been shown to activate the p-CREB/BDNF signaling pathway in the hippocampus.[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.



[Click to download full resolution via product page](#)

Caption: Activation of the p-CREB/BDNF signaling pathway by 6,7,4'-trihydroxyisoflavone.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 6,7,4'-trihydroxyisoflavone.

Table 1: Anticancer Activity

Cell Line	Assay	Parameter	Value	Reference
HCT116 (Colon Cancer)	MTT Assay	IC ₅₀	~50 µM	[1]
DLD-1 (Colon Cancer)	MTT Assay	IC ₅₀	~75 µM	[5]
Lung Cancer Cells	EdU Assay	-	Significant inhibition of proliferation	

Table 2: Enzyme Inhibition

Enzyme	Assay	Parameter	Value	Reference
Tyrosinase (Mushroom)	Spectrophotometry	IC ₅₀	9.2 µM	[9]
PI3K	In vitro kinase assay	-	ATP-competitive inhibition	[8]

Table 3: Anti-inflammatory and Antioxidant Activity

Assay	Parameter	Result	Reference
DPPH Radical Scavenging	IC ₅₀	Not explicitly found for 6,7,4'-trihydroxyisoflavone, but related trihydroxyisoflavones show potent activity.	[6]
Nitric Oxide (NO) Production in RAW 264.7 cells	Inhibition	Significant reduction in LPS-induced NO production.	[6]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in this guide.

Synthesis of 6,7,4'-Trihydroxyisoflavone

A common method for the synthesis of isoflavones involves the Baker-Venkataraman rearrangement followed by cyclization. A representative procedure is outlined below.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 6,7,4'-trihydroxyisoflavone.

Protocol:

- Esterification: React 2,4,5-trihydroxyacetophenone with 4-anisoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.
- Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide) to induce rearrangement to a 1,3-diketone.
- Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to facilitate intramolecular cyclization and dehydration, yielding the methoxy-protected isoflavone.
- Demethylation: Remove the methoxy group using a demethylating agent (e.g., boron tribromide) to obtain the final product, 6,7,4'-trihydroxyisoflavone.
- Purification: Purify the final compound using column chromatography or recrystallization.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of 6,7,4'-trihydroxyisoflavone on HCT116 human colon cancer cells.

Materials:

- HCT116 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- 6,7,4'-Trihydroxyisoflavone (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in serum-free DMEM. Replace the medium in the wells with 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage of the vehicle control.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of 6,7,4'-trihydroxyisoflavone.

Materials:

- 6,7,4'-Trihydroxyisoflavone (dissolved in methanol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Methanol
- Ascorbic acid (positive control)
- 96-well plate
- Microplate reader

Protocol:

- Sample Preparation: Prepare various concentrations of 6,7,4'-trihydroxyisoflavone and ascorbic acid in methanol.
- Assay Reaction: In a 96-well plate, add 100 μ L of the sample or control solutions to 100 μ L of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$.

PI3K Enzyme Inhibition Assay

This is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of 6,7,4'-trihydroxyisoflavone on PI3K.

Materials:

- Recombinant human PI3K enzyme
- PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate)
- 6,7,4'-Trihydroxyisoflavone
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Luminometer

Protocol:

- **Reagent Preparation:** Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in the kinase assay buffer.
- **Enzyme and Inhibitor Incubation:** Add the PI3K enzyme and the diluted inhibitor to the wells of a 384-well plate. Incubate for 15-30 minutes at room temperature.
- **Kinase Reaction Initiation:** Initiate the reaction by adding a mixture of PIP₂ and ATP.
- **Reaction Incubation:** Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
- **Signal Detection:** Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- **Data Analysis:** Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of 6,7,4'-trihydroxyisoflavone to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Materials:

- RAW 264.7 cells
- DMEM
- FBS
- Penicillin-Streptomycin
- 6,7,4'-Trihydroxyisoflavone
- LPS (Lipopolysaccharide)
- Griess Reagent
- 24-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1×10^5 cells/well and incubate overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavone for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess Reagent in a 96-well plate.
- Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

- Data Analysis: Calculate the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-stimulated control.

Conclusion

6,7,4'-Trihydroxyisoflavone is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are underpinned by its ability to modulate critical cellular signaling pathways. This technical guide provides a solid foundation for further research and development of 6,7,4'-trihydroxyisoflavone as a potential therapeutic agent. The detailed experimental protocols and summarized quantitative data offer valuable resources for scientists and researchers aiming to explore the full potential of this promising isoflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. academic.oup.com [academic.oup.com]
 2. benchchem.com [benchchem.com]
 3. 6,7,4'-Trihydroxyisoflavone | C₁₅H₁₀O₅ | CID 5284649 - PubChem [pubchem.ncbi.nlm.nih.gov]
 4. benchchem.com [benchchem.com]
 5. sigmaaldrich.cn [sigmaaldrich.cn]
 6. Antioxidant and Anti-Inflammatory Effects of 6,3',4'- and 7,3',4'-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
 7. researchgate.net [researchgate.net]
 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
 9. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [IUPAC name 6,7,4'-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1264764#iupac-name-6-7-4-dihydroxy-2-4-hydroxyphenyl-chromen-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com